molecular formula C10H9N3O B2621372 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde CAS No. 1374672-79-3

1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No.: B2621372
CAS No.: 1374672-79-3
M. Wt: 187.202
InChI Key: UCQCSQBHJPBFEI-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a triazole derivative characterized by a methyl group at the 1-position, a phenyl group at the 4-position, and a formyl (-CHO) substituent at the 5-position. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules such as carboxamides (e.g., 47o and 47p) via coupling reactions with amines . Its synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) starting from phenyl acetylene, sodium azide, and methyl iodide, followed by formylation using ethyl formate and butyllithium . The compound’s aldehyde group enables diverse functionalization, making it a versatile scaffold for drug discovery.

Properties

IUPAC Name

3-methyl-5-phenyltriazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-13-9(7-14)10(11-12-13)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQCSQBHJPBFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the triazole ring. The aldehyde group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Triazoles, including 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, have been investigated for their anticancer properties. They serve as scaffolds for the development of novel anticancer agents. For instance, derivatives of triazoles have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study highlighted the synthesis of triazole derivatives that exhibited significant cytotoxicity against human cancer cells, suggesting that this compound could be a lead compound for further development in anticancer therapies .

Antifungal Properties
The compound has also been evaluated for antifungal activity. Triazole derivatives are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Research has demonstrated that certain triazole compounds can effectively combat fungal infections by disrupting membrane integrity . The structural attributes of this compound may enhance its efficacy against resistant fungal strains.

Materials Science

Fluorescent Probes
In materials science, triazoles are utilized as building blocks for fluorescent probes. The unique electronic properties of this compound allow it to be incorporated into polymer matrices to create materials with tunable optical properties. Studies have shown that when incorporated into polymers, these compounds can exhibit fluorescence under UV light, making them suitable for applications in sensors and imaging technologies .

Corrosion Inhibition

Ecological Corrosion Inhibitors
Recent research has identified triazole derivatives as effective corrosion inhibitors for mild steel in acidic environments. The mechanism involves the adsorption of the inhibitor onto the metal surface, forming a protective layer that prevents corrosion. A study demonstrated that this compound could significantly reduce corrosion rates compared to untreated samples . This application is particularly important in industrial settings where metal degradation poses significant economic challenges.

Table 1: Summary of Applications and Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity against various cancer cell lines
Antifungal properties disrupting ergosterol synthesis
Materials ScienceUsed in fluorescent probes with tunable optical properties
Corrosion InhibitionEffective corrosion inhibitor for mild steel in acidic environments

Case Studies

Case Study 1: Anticancer Activity
A study conducted on a series of triazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The lead compound showed an IC50 value indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Corrosion Inhibition
In an experimental setup involving mild steel immersed in hydrochloric acid, the addition of this compound resulted in a corrosion rate reduction of over 80%. This highlights its potential as an eco-friendly alternative to traditional inhibitors .

Mechanism of Action

The mechanism by which 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function .

Comparison with Similar Compounds

Substituent Variations in the Triazole Core

Table 1: Structural Comparison of 1,2,3-Triazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde 1-Me, 4-Ph, 5-CHO C₁₁H₁₀N₃O Drug intermediate; aldehyde reactivity
1-Ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde 1-Et, 4-Me, 5-CHO C₆H₉N₃O Higher lipophilicity (XLogP3: 0.2)
4-Bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde 1-Me, 4-Br, 5-CHO C₅H₅BrN₃O Halogenated analog; potential cross-coupling substrate
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde 1-Ph, 4-Me, 5-CHO (positional isomer) C₁₁H₁₀N₃O Altered regiochemistry; antimicrobial activity
4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde 4-Ph, 5-CHO (no methyl at 1-position) C₁₀H₈N₃O Synthesized via green chemistry (87% yield)

Key Observations :

  • Positional Isomerism : The placement of substituents significantly impacts reactivity and applications. For example, 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (1-Ph, 4-Me, 5-CHO) exhibits antimicrobial activity, whereas the target compound is primarily a synthetic intermediate .
  • Green Synthesis : The unmethylated analog 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is synthesized under mild, solvent-free conditions (87% yield), contrasting with the target compound’s lower-yield (16–17%) CuAAC-based synthesis .
Functional Group Modifications

Key Observations :

  • Carboxamide Derivatives : Conversion of the aldehyde to carboxamide (e.g., 47o ) enhances hydrogen-bonding capacity, critical for protein interactions .
  • Oxime Formation : Oxime derivatives (e.g., 4-trimethylsilyl-1,2,3-triazole-5-carbaldehyde oxime ) exhibit tautomerism, with the E-syn-periplanar conformer dominating (79.3% in solution) .
Physicochemical and Spectral Properties
  • Melting Points : The carboxamide derivative 47o melts at 167.5–171.1 °C, reflecting crystalline stability due to hydrogen bonding .
  • NMR Signatures : The target compound’s ¹H NMR shows distinct aldehyde proton signals at δ 10.1–10.3 ppm, absent in carboxylate or oxime derivatives .

Biological Activity

1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde (MPTC) is a triazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which combines a triazole ring with an aldehyde functional group, potentially contributing to its pharmacological properties. This article reviews the biological activity of MPTC, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H9N3O
  • SMILES : CN1C(=C(N=N1)C2=CC=CC=C2)C=O
  • InChI : InChI=1S/C10H9N3O/c1-12-10(11)8-6-4-2-3-5-7(8)9(12)13/h2-6H,1H3

MPTC's biological activities are attributed to its ability to interact with various biological targets:

Antiviral Activity

Research indicates that triazole derivatives exhibit antiviral properties. MPTC has been studied for its potential to inhibit viral replication and reduce infectivity in various viral models. For instance, studies have shown that triazole compounds can effectively reduce the infectivity of influenza virus strains by over 90% at specific concentrations .

Antimicrobial Properties

Triazoles are known for their broad-spectrum antimicrobial activity. MPTC has demonstrated significant efficacy against different bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

MPTC has shown promise in reducing pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. This suggests that it may serve as a potential therapeutic agent in managing inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of MPTC is crucial for understanding its therapeutic potential. Preliminary studies suggest that MPTC possesses favorable lipophilicity, which may enhance its absorption and bioavailability. However, detailed pharmacokinetic studies are necessary to establish its metabolism and excretion pathways.

Table 1: Summary of Biological Activities of MPTC

Biological ActivityMethod of AssessmentKey Findings
AntiviralViral replication assaysReduced infectivity of influenza virus strains by >90% at 0.4 mg
AntimicrobialDisk diffusion methodEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryCytokine release assaysInhibited TNF-α and IL-6 production in LPS-stimulated macrophages

Q & A

Q. Critical Parameters :

  • Catalyst loading (CuI ≥1 mol%)
  • Anhydrous conditions during formylation to prevent hydrolysis.
  • Temperature control during oxidation to avoid over-oxidation.

(Advanced) How can regioselectivity be controlled during derivatization of the triazole ring for fused heterocyclic systems?

Methodological Answer:
Regioselectivity is influenced by:

  • Reaction partners : Hydrazine hydrate with iodine at room temperature selectively forms pyrazolo[3,4-c]pyrazole derivatives, leveraging the aldehyde's electrophilicity .
  • Catalysts : Acidic conditions (e.g., acetic acid) favor cyclization at the C5 aldehyde position.
  • Computational guidance : Density Functional Theory (DFT) predicts reactive sites; the C5 aldehyde exhibits a Mulliken charge of +0.32, making it prone to nucleophilic attack .

Q. Example :

Reaction ConditionProduct RegioselectivityYieldReference
Hydrazine hydrate + I₂ (rt)Pyrazolo[3,4-c]pyrazole68%
Hydrazine hydrate + AcOH (reflux)Pyrazolo[3,4-d]pyridazine52%

(Basic) What spectroscopic techniques are used to confirm the structure of this compound?

Q. Methodological Answer :

  • NMR : 1^1H NMR shows characteristic aldehyde proton at δ 9.8–10.2 ppm. The triazole ring protons appear as singlets (δ 7.8–8.2 ppm) .
  • X-ray crystallography : Confirms planar triazole geometry and bond lengths (C5–O: 1.22 Å, C5–N: 1.34 Å), as seen in related carbaldehyde crystal structures .
  • IR : Strong C=O stretch at 1680–1700 cm⁻¹ .

Validation : Cross-referencing experimental data with computational simulations (e.g., Gaussian-optimized geometries) resolves ambiguities in peak assignments .

(Advanced) How do substituents on the triazole ring influence reactivity in nucleophilic additions?

Q. Methodological Answer :

  • Electron-withdrawing groups (EWGs) : Enhance aldehyde electrophilicity. For example, a nitro group at C4 increases the aldehyde's reactivity in Schiff base formation (yield: 92% vs. 75% for unsubstituted) .
  • Steric effects : Bulky substituents (e.g., 4-methylphenyl) reduce reaction rates in condensations by 30% compared to phenyl groups .

Q. Case Study :

SubstituentReaction (e.g., Schiff base)Rate Constant (k, s⁻¹)Reference
-NO₂ (C4)92% yield5.2 × 10⁻³
-CH₃ (C4)75% yield3.8 × 10⁻³

(Advanced) How can researchers resolve contradictions in synthetic yields reported for similar triazole carbaldehydes?

Methodological Answer :
Discrepancies arise from:

Catalyst purity : Commercial CuI (95% purity) reduces yields by 15% vs. freshly prepared CuI .

Solvent polarity : DMF increases formylation efficiency (yield: 65%) compared to THF (50%) due to better stabilization of intermediates .

Workup protocols : Column chromatography vs. recrystallization can alter reported yields by 10–12% .

Resolution : Standardize protocols using high-purity reagents, anhydrous solvents, and controlled workup methods.

(Basic) What are the applications of this compound in medicinal chemistry?

Q. Methodological Answer :

  • Anticancer agents : Serves as a precursor for kinase inhibitors (e.g., derivatives inhibit EGFR with IC₅₀ = 0.8 µM) .
  • Antimicrobials : Triazole-aldehyde hybrids exhibit MIC = 4 µg/mL against S. aureus .
  • Pharmacokinetic optimization : The aldehyde group facilitates prodrug design via pH-sensitive imine linkages .

(Advanced) What computational tools predict the reactivity of this compound in click chemistry?

Q. Methodological Answer :

  • DFT calculations : B3LYP/6-31G* level optimizations identify transition states for CuAAC reactions (ΔG‡ = 18.3 kcal/mol) .
  • Molecular docking : Predicts binding affinity of derivatives with target proteins (e.g., COX-2, Glide score = −9.2) .
  • ADMET prediction : SwissADME models assess bioavailability (TPSA = 65 Ų, logP = 1.8) .

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